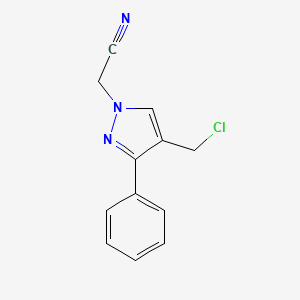

2-(4-(chloromethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile

Description

2-(4-(Chloromethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile is a pyrazole-derived compound featuring a chloromethyl (–CH₂Cl) group at the 4-position, a phenyl ring at the 3-position, and an acetonitrile (–CH₂CN) substituent. This structure renders it highly reactive, particularly in nucleophilic substitution reactions, due to the electron-withdrawing effects of the chloromethyl and nitrile groups. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science, with substituent variations significantly influencing their properties and reactivity .

Properties

IUPAC Name |

2-[4-(chloromethyl)-3-phenylpyrazol-1-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3/c13-8-11-9-16(7-6-14)15-12(11)10-4-2-1-3-5-10/h1-5,9H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUFEMTVKFPSTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2CCl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

2-(4-(chloromethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound characterized by its unique pyrazole structure, which has gained attention for its potential biological activities. This compound serves as a scaffold for the development of pharmaceuticals and has applications in medicinal chemistry, materials science, and biological research.

| Property | Value |

|---|---|

| Chemical Formula | C12H10ClN3 |

| Molecular Weight | 233.68 g/mol |

| IUPAC Name | This compound |

| InChI Key | HJDIAZFQFJAYJF-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

- Chloromethylation : Introduction of the chloromethyl group using chloromethyl methyl ether or chloromethyl chloroformate.

- Acetonitrile Group Introduction : This is done via nucleophilic substitution using acetonitrile and a suitable leaving group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. The compound exhibits significant inhibition against various bacterial strains, including:

- Escherichia coli : High inhibition rates were observed at concentrations as low as 50 µg/mL.

- Staphylococcus aureus : Moderate to high activity was noted, suggesting its potential as an antibacterial agent.

The minimum inhibitory concentration (MIC) values for this compound against common pathogens are critical for evaluating its therapeutic potential.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors within microbial cells. The exact mechanism may involve:

- Inhibition of Enzymatic Activity : By binding to active sites on enzymes crucial for bacterial survival.

- Disruption of Cellular Processes : Interfering with protein synthesis or cellular respiration.

Case Studies

Several research studies have documented the effects of this compound and its derivatives:

- Study on Antibacterial Efficacy :

- Evaluation in Cancer Models :

Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| 2-(4-(bromomethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile | Moderate antibacterial activity |

| 2-(4-(chloromethyl)-3-pyridinyl-1H-pyrazol-1-yl)acetonitrile | Enhanced selectivity against specific pathogens |

These comparisons highlight the unique position of this compound in terms of biological activity and potential therapeutic applications.

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The following table compares the target compound with structurally related chloromethyl- and pyrazole/acetonitrile-containing analogues:

| Compound Name | CAS Number | Core Structure | Substituents | Melting Point (°C) | Purity | Price (JPY) |

|---|---|---|---|---|---|---|

| 2-(4-(Chloromethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile | Not Provided | Pyrazole | 4-ClCH₂, 3-Ph, 1-CH₂CN | – | – | – |

| 5-(Chloromethyl)-2-phenylpyrimidine | 886531-63-1 | Pyrimidine | 5-ClCH₂, 2-Ph | 96.5–98 | 97% | 80,400/g |

| 2-[4-(Chloromethyl)phenyl]-1,3-thiazole | 906352-61-2 | Thiazole | 4-ClCH₂-Ph | 67–69 | 97% | 66,900/g |

| 2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetonitrile | 134161-75-4 | Pyrazole | 5-4-MeO-Ph, 3-CH₂CN | – | – | – |

| 4-(Chloromethyl)-2-phenyl-1,3-thiazole | 4771-31-7 | Thiazole | 4-ClCH₂, 2-Ph | 49–50 | 97% | – |

Key Observations :

- Core Heterocycle Influence : Pyrazole derivatives (target compound and CAS 134161-75-4) exhibit higher aromatic stability compared to thiazoles (CAS 906352-61-2, 4771-31-7) and pyrimidines (CAS 886531-63-1), affecting their melting points and solubility .

- Substituent Effects : The chloromethyl group lowers melting points relative to methoxy-substituted analogues (e.g., CAS 134161-75-4) due to reduced intermolecular hydrogen bonding .

Electronic and Computational Analysis

Computational studies using programs like Multiwfn () reveal:

- Electrostatic Potential: The chloromethyl group creates localized electron-deficient regions, enhancing electrophilic attack susceptibility. This contrasts with methoxy-substituted pyrazoles (CAS 134161-75-4), where electron-donating groups increase electron density on the ring .

- Bond Order Analysis : The C–Cl bond in the target compound shows lower bond order compared to C–S bonds in thiazole analogues (CAS 906352-61-2), indicating higher lability .

Preparation Methods

Pyrazole Core Formation

- Starting materials: Phenylhydrazine or substituted phenylhydrazines and α,β-unsaturated ketones or 1,3-diketones.

- Reaction conditions: Typically reflux in ethanol or other suitable solvents with acid or base catalysis.

- Outcome: Formation of 3-phenyl-1H-pyrazole derivatives.

For example, refluxing 4-chloroacetophenone with sodium methoxide and ethyl trifluoroacetate followed by reaction with hydrazine derivatives can yield pyrazole intermediates with substituents at the 3 and 4 positions.

Introduction of Chloromethyl Group

- Method: Chloromethylation is achieved by treating the pyrazole intermediate with chloromethylating agents such as chloromethyl chloride or formaldehyde with HCl.

- Conditions: Typically carried out under acidic conditions or using phase-transfer catalysts.

- Result: Installation of the chloromethyl substituent at the 4-position of the pyrazole ring.

Attachment of Acetonitrile Moiety

- Approach: Alkylation of the pyrazole nitrogen (N-1) with acetonitrile-containing electrophiles or via nucleophilic substitution reactions.

- Typical reagents: Chloroacetonitrile or related haloacetonitrile compounds.

- Conditions: Use of bases such as potassium carbonate in polar aprotic solvents (e.g., DMF) to promote N-alkylation.

Representative Preparation Example from Patent Literature

A related synthetic pathway from US Patent US5466823A involves preparation of substituted pyrazoles with halogenated methyl groups:

| Step | Reaction Description | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of diketone intermediate | 4'-chloroacetophenone + sodium methoxide + diethyl ether, stirred overnight | Formation of methyl-4-[4-(chloro)phenyl]-2,4-dioxobutanoate |

| 2 | Pyrazole ring formation | Reaction of diketone with hydrazine derivatives in ethanol, reflux overnight | Formation of 4-(chloromethyl)-3-phenyl-1H-pyrazole derivatives |

| 3 | Functional group modifications | Alkylation or halogenation steps | Installation of chloromethyl and acetonitrile substituents |

This method emphasizes the use of sodium methoxide as a base and ethanol as solvent for pyrazole ring closure, followed by chloromethylation.

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Pyrazole ring formation | Reflux in ethanol, 12–18 hours | Acid/base catalysis, hydrazine + diketone |

| Chloromethylation | Acidic medium, chloromethyl chloride | Controlled temperature to avoid over-chlorination |

| N-alkylation with acetonitrile | Base (K2CO3), DMF or polar aprotic solvent | Room temperature to moderate heating |

| Yield | 60–85% overall | Dependent on purity of intermediates |

| Purification | Column chromatography or recrystallization | To isolate pure pyrazole derivative |

Research Findings and Notes

- The use of sodium methoxide in methanol or diethyl ether is effective for diketone intermediate formation, which is a precursor to pyrazole synthesis.

- Refluxing hydrazine derivatives with diketones in ethanol yields pyrazole rings with high selectivity and yields around 80%.

- Chloromethylation requires careful control of reaction conditions to avoid polysubstitution or degradation of the pyrazole ring.

- N-alkylation with chloroacetonitrile proceeds smoothly under basic conditions, yielding the desired acetonitrile-substituted pyrazole.

- Microwave-assisted techniques can reduce reaction times significantly while maintaining or improving yields, offering a sustainable alternative.

Q & A

Q. What are the key steps for synthesizing 2-(4-(chloromethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile, and how can intermediates be confirmed?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazines with β-ketonitriles, followed by chloromethylation. Key steps include:

Cyclization : React phenylhydrazine derivatives with acetonitrile precursors under acidic conditions.

Chloromethylation : Introduce the chloromethyl group using reagents like chloromethyl methyl ether (MOMCl) or paraformaldehyde/HCl .

Purification : Use column chromatography or recrystallization to isolate the product.

Intermediate Confirmation :

- TLC : Monitor reaction progress using silica-gel plates with UV visualization .

- NMR : Confirm intermediate structures via <sup>1</sup>H/<sup>13</sup>C NMR. For example, the acetonitrile group appears as a singlet at ~3.5 ppm (<sup>1</sup>H) and ~115 ppm (<sup>13</sup>C) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers expect?

- Methodological Answer :

- IR Spectroscopy :

- Strong absorption at ~2240 cm<sup>-1</sup> (C≡N stretch of acetonitrile) .

- Peaks at ~680–750 cm<sup>-1</sup> (C-Cl stretch) .

- <sup>1</sup>H NMR :

- Singlet at δ 4.8–5.2 ppm (CH2Cl group).

- Aromatic protons (δ 7.2–7.8 ppm) from the phenyl and pyrazole rings .

- Mass Spectrometry (MS) :

- Molecular ion peak [M]<sup>+</sup> at m/z 257 (calculated for C12H10ClN3).

- Fragment at m/z 140 corresponding to the pyrazole-phenyl moiety .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) with SHELXL refine the crystal structure of this compound?

- Methodological Answer :

- Data Collection : Use a diffractometer (e.g., Bruker D8) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Employ direct methods in SHELXT for phase determination .

- Refinement in SHELXL :

Apply full-matrix least-squares refinement to positional and anisotropic displacement parameters.

Address disorder in the chloromethyl group using PART instructions.

Validate with R1 < 0.05 and wR2 < 0.15 .

- Key Metrics :

| Parameter | Target Value | Example from Evidence |

|---|---|---|

| R1 | < 0.05 | 0.038 |

| wR2 | < 0.15 | 0.103 |

| C-C bond precision | ±0.003 Å | 0.003 Å (mean) |

Q. How does the chloromethyl substituent influence reactivity and physicochemical properties compared to other groups?

- Methodological Answer : The chloromethyl group enhances electrophilicity and lipophilicity. Comparative studies using analogs show:

| Substituent | logP<sup>a</sup> | Reactivity with Nucleophiles |

|---|---|---|

| Chloromethyl | 2.1 | High (SN<sup>2</sup> at CH2Cl) |

| Trifluoromethyl | 1.8 | Low (electron-withdrawing) |

| Isobutyl | 3.2 | Moderate (steric hindrance) |

| <sup>a</sup>Calculated using ChemDraw. |

Q. How should researchers address contradictions in biological activity data across different assays?

- Methodological Answer :

- Statistical Analysis : Apply ANOVA or t-tests to compare IC50 values from replicates.

- Assay Validation :

Confirm compound stability in assay buffers via HPLC .

Control for solvent effects (e.g., DMSO ≤1% v/v).

- Mechanistic Studies : Use SPR or ITC to validate binding interactions if activity discrepancies arise .

Q. What strategies optimize reaction yields in multi-step syntheses of pyrazole-acetonitrile derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.